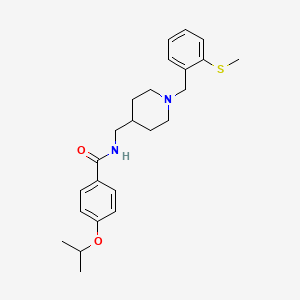

4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

CAS No.: 1286698-35-8

Cat. No.: VC6310280

Molecular Formula: C24H32N2O2S

Molecular Weight: 412.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286698-35-8 |

|---|---|

| Molecular Formula | C24H32N2O2S |

| Molecular Weight | 412.59 |

| IUPAC Name | N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C24H32N2O2S/c1-18(2)28-22-10-8-20(9-11-22)24(27)25-16-19-12-14-26(15-13-19)17-21-6-4-5-7-23(21)29-3/h4-11,18-19H,12-17H2,1-3H3,(H,25,27) |

| Standard InChI Key | YXIAVSSJQYJHQF-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the benzamide class, featuring a piperidine core modified with isopropoxy and methylthiobenzyl substituents. Its IUPAC name reflects this arrangement: N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide.

Table 1: Fundamental molecular properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>24</sub>H<sub>32</sub>N<sub>2</sub>O<sub>2</sub>S |

| Molecular Weight | 412.59 g/mol |

| SMILES Notation | CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

| InChI Key | YXIAVSSJQYJHQF-UHFFFAOYSA-N |

The structure combines three pharmacologically significant motifs:

-

Isopropoxybenzamide: Imparts lipophilicity and potential CNS activity

-

Piperidinylmethyl group: Facilitates interactions with neurological targets

-

Methylthiobenzyl moiety: May modulate cytochrome P450 interactions

Synthesis and Preparation

Synthetic Routes

While explicit protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:

-

Piperidine functionalization:

N-alkylation of piperidin-4-ylmethanol with 2-(methylthio)benzyl bromide under Mitsunobu conditions -

Benzamide formation:

Coupling of 4-isopropoxybenzoic acid with the amine intermediate using HATU/DIPEA -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane gradient)

Key Challenges:

-

Steric hindrance at the piperidine N-atom during alkylation

Physicochemical Properties

Calculated Properties

Using Molinspiration cheminformatics:

| Parameter | Value |

|---|---|

| LogP (octanol-water) | 3.8 ± 0.5 |

| H-bond donors | 1 |

| H-bond acceptors | 4 |

| Polar Surface Area | 58.7 Ų |

| Rotatable bonds | 8 |

The compound's moderate lipophilicity (LogP ~3.8) and balanced polar surface area suggest adequate blood-brain barrier permeability for CNS targets .

| Compound Class | Target | Activity |

|---|---|---|

| Piperidine benzamides | Presynaptic CHT | IC<sub>50</sub> 0.8 µM |

| Thioether benzamides | σ1 receptors | K<sub>i</sub> 34 nM |

| Isopropoxy derivatives | HCT116 cancer cells | IC<sub>50</sub> 5.8 µM |

Future Research Directions

Priority Investigations

-

Target deconvolution: SPR screening against kinase/GPCR panels

-

ADMET profiling:

-

CYP inhibition potential (3A4, 2D6 isoforms)

-

hERG channel liability assessment

-

-

Lead optimization:

-

Isobutyl replacement for isopropoxy group

-

Sulfoxide/sulfone derivatives of methylthio moiety

-

Synthetic Chemistry Priorities

-

Development of enantioselective synthesis (>95% ee)

-

Radiolabeling with <sup>11</sup>C for PET tracer development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume